2,4-Dichloro-5-(pyridin-4-yl)pyrimidine 2,4-Dichloro-5-(pyridin-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379796
InChI: InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H
SMILES: C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl
Molecular Formula: C9H5Cl2N3
Molecular Weight: 226.06 g/mol

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine

CAS No.:

Cat. No.: VC13379796

Molecular Formula: C9H5Cl2N3

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine -

Specification

Molecular Formula C9H5Cl2N3
Molecular Weight 226.06 g/mol
IUPAC Name 2,4-dichloro-5-pyridin-4-ylpyrimidine
Standard InChI InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H
Standard InChI Key DQUFMFXHPNTTFC-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl
Canonical SMILES C1=CN=CC=C1C2=CN=C(N=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

2,4-Dichloro-5-(pyridin-4-yl)pyrimidine consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with chlorine atoms at positions 2 and 4 and a pyridine ring at position 5. The pyridine moiety introduces additional nitrogen-based electron-withdrawing effects, influencing the compound’s reactivity and solubility .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1214382-49-6
Molecular FormulaC9H5Cl2N3\text{C}_9\text{H}_5\text{Cl}_2\text{N}_3
Molecular Weight226.06 g/mol
DensityNot reported
Melting/Boiling PointNot reported

The absence of reported thermophysical data (e.g., melting point, density) highlights gaps in the literature, necessitating further experimental characterization .

Spectroscopic Data

While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for 2,4-dichloro-5-(pyridin-4-yl)pyrimidine are unavailable, analogous compounds such as 2,4-dichloro-5-methoxypyrimidine exhibit distinct 1H^1\text{H}-NMR profiles, with aromatic protons resonating between δ 8.3–8.5 ppm and methoxy groups at δ 3.9 ppm . Infrared (IR) spectroscopy of chlorinated pyrimidines typically shows C-Cl stretching vibrations near 550–650 cm1^{-1} and C-N stretches around 1350–1500 cm1^{-1} .

Synthetic Methodologies

Chlorination of Pyrimidine Precursors

The synthesis of dichloropyrimidines generally involves chlorinating dihydroxypyrimidine precursors using phosphorus oxychloride (POCl3\text{POCl}_3) in the presence of a base. For example, 2,4-dichloro-5-methoxypyrimidine is synthesized from 2,4-dihydroxy-5-methoxypyrimidine via refluxing with POCl3\text{POCl}_3 and triethylamine in toluene at 100–160°C for 2–6 hours, achieving yields of 90–96% . Adapting this method to 2,4-dichloro-5-(pyridin-4-yl)pyrimidine would require substituting the methoxy group with a pyridin-4-yl moiety during precursor synthesis.

Table 2: Comparative Synthesis of Dichloropyrimidines

CompoundReagents/ConditionsYieldPurity
2,4-Dichloro-5-methoxypyrimidine POCl3\text{POCl}_3, toluene, 100–160°C90–96%98–99%
2,4-Dichloro-5-trifluoromethylpyrimidine CF3SO2Na\text{CF}_3\text{SO}_2\text{Na}, DMSO75–85%95–97%

Alternative Routes

A patent by Burchenal et al. describes the amination of 2,4-dichloropyrimidine derivatives using liquid ammonia, yielding 2-amino-4-chloro-5-(β-D-ribofuranosyl)pyrimidine . While this method focuses on ribosyl derivatives, it underscores the reactivity of the 2- and 4-chloro positions toward nucleophilic substitution, a trait exploitable for functionalizing 2,4-dichloro-5-(pyridin-4-yl)pyrimidine.

Physicochemical Properties and Stability

Solubility and Reactivity

The compound’s solubility is likely low in polar solvents due to its aromatic chlorinated structure. Analogous dichloropyrimidines exhibit limited water solubility but dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The electron-deficient pyrimidine ring renders it susceptible to nucleophilic aromatic substitution, enabling modifications at the 2- and 4-positions.

Stability Considerations

Chlorinated pyrimidines are generally stable under anhydrous conditions but may hydrolyze in aqueous acidic or basic environments. Storage recommendations for similar compounds suggest keeping the material in inert atmospheres at 2–8°C to prevent decomposition .

Applications in Pharmaceutical Research

Kinase Inhibition and Anticancer Activity

Dichloropyrimidines are privileged scaffolds in kinase inhibitor design. For instance, 2,4-dichloro-5-trifluoromethylpyrimidine serves as an intermediate in anticancer agents targeting tyrosine kinases . The pyridin-4-yl group in 2,4-dichloro-5-(pyridin-4-yl)pyrimidine could enhance binding affinity to kinase ATP pockets through π-π stacking interactions with phenylalanine residues.

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